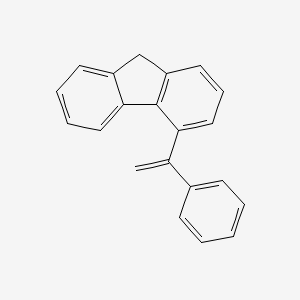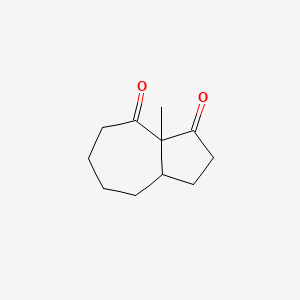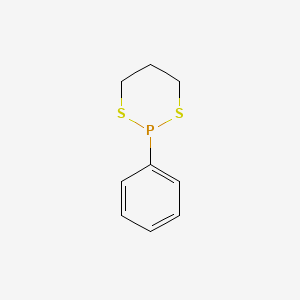
2-Phenyl-1,3,2-dithiaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,2-dithiaphosphinane is an organophosphorus compound characterized by a phosphorus atom bonded to two sulfur atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-dithiaphosphinane typically involves the reaction of phenylphosphine dichloride with a dithiolate source under controlled conditions. One common method includes the use of sodium sulfide as the dithiolate source, which reacts with phenylphosphine dichloride in an inert atmosphere to yield the desired compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,2-dithiaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, the compound acts as a ligand, donating electron density to metal centers and stabilizing reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3,2-dithiaphosphole: Similar in structure but with a different ring size, leading to distinct chemical properties.
2-Phenyl-1,3,2-dithiaphosphirane: Another related compound with a smaller ring, affecting its reactivity and stability.
2-Phenyl-1,3,2-dithiaphosphinine: A larger ring system that can influence its coordination behavior and applications.
Uniqueness
2-Phenyl-1,3,2-dithiaphosphinane is unique due to its specific ring size and the presence of both phosphorus and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
57115-66-9 |
|---|---|
Molekularformel |
C9H11PS2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-phenyl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C9H11PS2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
ZSIYIKOTHFMTEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSP(SC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


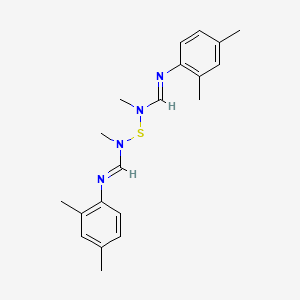
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)

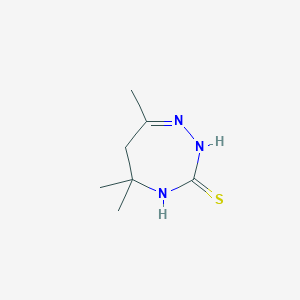
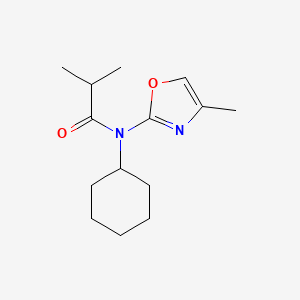
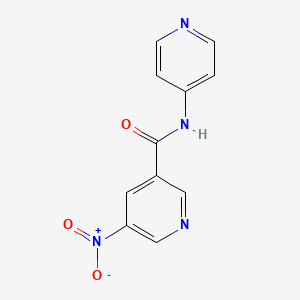
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
